Dehydro Nisoldipine-d7 is a deuterated derivative of the calcium channel blocker Nisoldipine, which is primarily used in the treatment of hypertension. This compound incorporates deuterium atoms, enhancing its stability and making it valuable for scientific research, particularly in pharmacokinetics and metabolic studies. The synthesis of Dehydro Nisoldipine-d7 involves the modification of its parent compound, Dehydro Nisoldipine, through the incorporation of deuterium.
Dehydro Nisoldipine-d7 is classified as a calcium channel blocker, specifically targeting voltage-gated L-type calcium channels in vascular smooth muscle cells. This class of compounds is known for its ability to inhibit calcium influx, thereby reducing vascular resistance and lowering blood pressure. The compound is sourced from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem.
The synthesis of Dehydro Nisoldipine-d7 typically involves several key steps:
Dehydro Nisoldipine-d7 retains a similar structure to its parent compound but features deuterium atoms replacing certain hydrogen atoms. The molecular formula for Dehydro Nisoldipine is , while for Dehydro Nisoldipine-d7, it would be reflecting the incorporation of deuterium.
The structural characteristics include:
Dehydro Nisoldipine-d7 undergoes various chemical reactions similar to those of its parent compound:
The specific conditions under which these reactions occur can significantly influence the yield and purity of the final product.
The mechanism of action for Dehydro Nisoldipine-d7 mirrors that of Nisoldipine:
This mechanism is crucial for its therapeutic effects in managing hypertension.
Dehydro Nisoldipine-d7 exhibits several notable physical and chemical properties:
These properties make it suitable for use in various experimental settings, particularly in studies requiring stable isotopes.
Dehydro Nisoldipine-d7 serves multiple roles in scientific research:
Dehydro Nisoldipine-d7 is a deuterated analog of the calcium channel blocker nisoldipine. Its molecular formula is C₂₀H₁₅D₇N₂O₆, reflecting the substitution of seven hydrogen atoms with deuterium at specific molecular positions [2] [4]. The molecular weight is 393.44 g/mol, a significant increase from the parent compound’s 388.42 g/mol due to deuterium incorporation [2] [8]. The core structure retains the 1,4-dihydropyridine ring characteristic of this drug class, featuring:
The IUPAC name is:2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-(2-Methylpropyl-d7) Ester [2]. This nomenclature explicitly designates deuterium substitution within the isobutyl group (C₄H₇D₇), confirming isotopic modification at the ester side chain.
Table 1: Molecular Characterization of Dehydro Nisoldipine-d7
Property | Dehydro Nisoldipine-d7 | Standard Nisoldipine |
---|---|---|
Molecular Formula | C₂₀H₁₅D₇N₂O₆ | C₂₀H₂₄N₂O₆ |
Molecular Weight (g/mol) | 393.44 | 388.42 |
CAS Registry Number | 1189718-34-0 | 63675-72-9 |
Deuterium Positions | 2-Methylpropyl-d₇ group | Not applicable |
Data compiled from [2] [4] [6]
Deuterium (D), a stable hydrogen isotope with twice the atomic mass of protium (¹H), is incorporated at seven sites within the isobutyl moiety of the ester side chain. This strategic labeling creates a distinct mass signature without altering the molecule’s steric or electronic properties [4] [5]. Key applications include:
The deuterated side chain corresponds to the ester group at position 5 of the dihydropyridine ring, a known site of oxidative metabolism in the undeuterated drug [4] [8].
Dehydro Nisoldipine-d7 belongs to the 1,4-dihydropyridine (DHP) class of calcium channel blockers, characterized by a reduced pyridine ring with specific aryl and ester substitutions [3] [6]. Its pharmacological activity is intrinsically linked to the nisoldipine scaffold, which exhibits:
Table 2: Key Structural Features of 1,4-Dihydropyridine Calcium Channel Blockers
Position | Substituent in Nisoldipine | Pharmacological Role |
---|---|---|
C3/C5 | Methyl ester / Isobutyl ester | Receptor binding affinity; Metabolic stability |
C4 | 2-Nitrophenyl | Potency enhancement; Electron-withdrawing properties |
C2/C6 | Methyl groups | Conformational stability |
N1 | Hydrogen | Maintains reduced dihydropyridine ring |
Structural determinants based on [3] [6] [8]
The "dehydro" designation indicates oxidation of the dihydropyridine ring to pyridine, a potential metabolic transformation observed in DHPs. However, this derivative retains value as a reference standard for detecting nisoldipine degradation pathways [2] [7]. Its classification remains anchored to the DHP pharmacophore due to structural and functional congruence with prototypical calcium channel blockers like nifedipine, though nisoldipine exhibits approximately 10-fold greater potency [3] [6].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1